molecular formula C12H8F3NO2 B13673854 Methyl 2-(trifluoromethyl)quinoline-3-carboxylate

Methyl 2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13673854
M. Wt: 255.19 g/mol
InChI Key: DYSFQXKHDJRVLM-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group and ester functionality. The compound is of interest in medicinal chemistry and materials science, particularly as a building block for synthesizing bioactive molecules or functional materials .

Synthesis: The compound can be synthesized via bromomethylquinoline precursors, as demonstrated in analogous routes. For example, ethyl 2-(bromomethyl)quinoline-3-carboxylate reacts with amines or nucleophiles under mild conditions to introduce substituents . Similar methodologies are adaptable for methyl ester derivatives by substituting reagents (e.g., methanol instead of ethanol in esterification steps).

Properties

IUPAC Name

methyl 2-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)8-6-7-4-2-3-5-9(7)16-10(8)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSFQXKHDJRVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cascade Knoevenagel and Aza-Wittig Reaction

A highly efficient method for preparing methyl 2-(trifluoromethyl)quinoline-3-carboxylate involves a one-pot cascade reaction combining Knoevenagel condensation and aza-Wittig cyclization. The procedure is as follows:

  • React 2-azidobenzaldehyde (0.50 mmol) with a trifluoromethyl-containing compound (0.55 mmol), triethylamine (0.50 mmol), and triphenylphosphine (0.6 mmol) in acetonitrile (2.5 mL).
  • Heat the mixture at 95 °C for 12 hours.
  • Monitor the reaction progress by LC-MS.
  • Upon completion, concentrate the mixture and purify by flash chromatography.

This method yields this compound as a white solid with an 87% yield. Characterization by ^1H NMR (400 MHz, CDCl_3) confirms the structure with key signals at δ 8.70 (singlet, 1H), 8.25 (doublet, J = 8.5 Hz, 1H), and 7.99 ppm (multiplet).

Advantages:

  • One-pot synthesis reduces purification steps.
  • High yield and purity.
  • Mild reaction conditions (95 °C, acetonitrile solvent).

N-Acylation of Quinoline-3-carboxylic Acid Esters (Patent US7560557B2)

This patented process describes an improved method for synthesizing quinoline derivatives, including methyl quinoline-3-carboxylates, by N-acylation reactions using quinoline-3-carboxylic acid esters:

  • React a methyl quinoline-3-carboxylic acid ester derivative with an aniline derivative in a solvent such as n-heptane or n-octane, or their mixtures, at boiling points between 80 and 200 °C.
  • The reaction proceeds via an equilibrium favoring the formation of the methyl ester.
  • The process avoids degradation by controlling water content, as water can cause hydrolysis and decarboxylation of the quinoline-3-carboxamide intermediates.
  • The method is particularly effective for producing N-substituted quinoline-3-carboxamides but also applies to ester derivatives like this compound.

Key points:

Parameter Details
Starting material Quinoline-3-carboxylic acid methyl ester
Reaction partners Aniline derivatives
Solvent n-Heptane, n-octane, cis,trans-decahydronaphthalene
Temperature 80–200 °C
Reaction type N-acylation
Challenges Hydrolysis and decarboxylation by water

This process improves yield and purity by minimizing side reactions and controlling reaction conditions.

Friedlander Annulation Approach

The Friedlander annulation is a classical and straightforward method for synthesizing quinoline derivatives, including this compound:

  • Condensation of 2-aminoaryl ketones or aldehydes with carbonyl compounds containing an α-methylene group.
  • Acid or base catalysis or thermal conditions (up to 250 °C) induce cyclodehydration to form the quinoline ring.
  • This method is particularly useful for highly substituted 3-quinolinecarboxylic esters.

A typical procedure includes:

  • Reacting quinoline-3-carboxylic acid with coupling agents like EDCI in dry dichloromethane at 0 °C.
  • Adding amine derivatives slowly under nitrogen atmosphere.
  • Stirring for 6–8 hours, followed by workup and purification.

This method yields functionalized quinoline derivatives with good yields (e.g., 78% for related compounds) and allows for structural diversity.

Notes on Stability and Side Reactions

  • Quinoline-3-carboxylic acid esters such as this compound are prone to hydrolysis and decarboxylation in the presence of water, which can lead to degradation products.
  • Controlling moisture and reaction conditions is critical to maintain yield and purity.
  • The methyl ester is more stable than the corresponding carboxamide under hydrolytic conditions but still requires careful handling.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Challenges
One-pot Cascade Knoevenagel & Aza-Wittig 2-Azidobenzaldehyde, trifluoromethyl compound, Et3N, Ph3P, CH3CN, 95 °C, 12 h 87 One-pot, mild, high yield Requires azide precursors
N-Acylation of Quinoline-3-carboxylic Esters Quinoline-3-carboxylic acid methyl ester, aniline derivative, alkane solvents, 80–200 °C Not specified Improved process, minimized degradation Sensitive to water, requires dry conditions
Friedlander Annulation 2-Aminoaryl ketone/aldehyde, α-methylene carbonyl compound, acid/base catalysis, up to 250 °C ~78 (related compounds) Straightforward, versatile High temperature, longer reaction time

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with applications in pharmaceutical development, agricultural chemicals, fluorinated materials, analytical chemistry, and research in organic synthesis .

Scientific Research Applications

Pharmaceutical Development

  • This compound is a key intermediate in synthesizing pharmaceuticals, specifically anti-inflammatory and anti-cancer agents .
  • It is used in developing antitubercular agents, with its structure allowing modifications to enhance efficacy against Mycobacterium tuberculosis. Introduction of sulfur-containing groups via thiolation reactions can form thioquinolines, which have shown potent activity against tuberculosis.
  • This compound is also relevant in malaria treatment as new therapeutic agents are needed due to rising drug resistance. Derivatives synthesized from this quinoline compound possess promising antiplasmodial activity, and in vitro studies indicate that modifications to the trifluoromethyl group enhanced the bioactivity against Plasmodium falciparum, the causative agent of malaria.

Agricultural Chemicals

  • It is used in formulating agrochemicals, providing enhanced efficacy in pest control and plant growth regulation .

Fluorinated Materials

  • The trifluoromethyl group enhances the chemical stability and lipophilicity of materials, making it valuable in producing advanced polymers and coatings .

Analytical Chemistry

  • This compound is employed as a standard in analytical methods, aiding in detecting and quantifying related substances in complex mixtures .

Research in Organic Synthesis

  • It acts as a versatile building block in organic synthesis, allowing chemists to create a wide range of derivatives with potential applications in various fields .

Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative with potential biological activities, particularly in medicinal chemistry and drug development.

  • The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
  • Quinoline derivatives can modulate various biological targets.
  • It serves as a precursor for synthesizing antitubercular agents, demonstrating efficacy against Mycobacterium tuberculosis. Studies show that quinoline derivatives can inhibit bacterial growth by disrupting essential metabolic pathways.
  • It has been noted for its potential in developing treatments for malaria, with hydroxyl groups facilitating nucleophilic substitution reactions that yield active antiplasmodial compounds.

Case Study: Synthesis of Thioquinolines

A study demonstrated that using phosphorus pentasulfide in pyridine with this compound yielded several thioquinoline derivatives. These derivatives exhibited significant antitubercular activity, indicating the compound's potential as a lead structure for drug development.

Case Study: Development of Antimalarial Compounds

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares methyl 2-(trifluoromethyl)quinoline-3-carboxylate with analogs differing in substituent positions, ester groups, or heterocyclic cores:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound CF₃ (2), COOCH₃ (3) C₁₂H₈F₃NO₂ 271.20 High lipophilicity; pharmaceutical intermediate
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate CF₃ (2), Cl (4), CH₃ (6), COOCH₃ (3) C₁₃H₉ClF₃NO₂ 303.66 Enhanced stability due to Cl; agrochemical applications
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate CF₃ (6), OH (4), COOCH₂CH₃ (3) C₁₃H₁₀F₃NO₃ 285.22 Improved solubility via OH; antitumor activity
Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate CF₃ (2), COOCH₂CH₃ (7) C₁₃H₁₀F₃NO₂ 269.22 Altered electronic properties; material science uses
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate CF₃ (6), Cl (3), COOCH₂CH₃ (2) C₁₂H₇ClF₃N₂O₂ 318.65 Quinoxaline core; antiviral potential

Key Structural and Functional Differences

Ester Group Variations :

  • Methyl esters (e.g., target compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 4-hydroxy-6-CF₃ analog) .
  • Ethyl esters may offer better metabolic stability in drug design due to slower enzymatic cleavage.

Substituent Effects :

  • Chloro Groups (e.g., 4-Cl in ): Increase molecular polarity and stability, making derivatives suitable for agrochemicals.
  • Hydroxy Groups (e.g., 4-OH in ): Enhance water solubility but may reduce membrane permeability.
  • Methyl Groups (e.g., 6-CH₃ in ): Steric effects can influence binding affinity in biological targets.

Heterocycle Modifications: Quinoxaline derivatives (e.g., ) exhibit distinct electronic properties due to the fused pyrazine ring, broadening applications in optoelectronics.

Biological Activity

Methyl 2-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline ring with a trifluoromethyl substituent at the 2-position and a carboxylate group at the 3-position. This structure contributes to its unique biochemical interactions and therapeutic potential.

Property Details
Molecular Formula C11H8F3NO2
Molecular Weight 251.18 g/mol
Solubility Soluble in organic solvents
Lipophilicity Enhanced due to trifluoromethyl group

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can alter cellular metabolism and signaling pathways. For instance, it interacts with enzymes that are crucial for the biosynthesis of nucleotides and amino acids, potentially leading to reduced cell proliferation in cancer cells.
  • Gene Expression Modulation : Studies indicate that this compound can influence the expression of genes related to oxidative stress responses. This modulation may lead to apoptosis in specific cell types, making it a candidate for anticancer therapies .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The presence of the trifluoromethyl group is often associated with enhanced biological activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of quinoline compounds exhibit potent anticancer effects against various cancer cell lines. For example, derivatives with similar structures have been reported to inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways .
  • Antimicrobial Studies : Research on related quinoline derivatives has indicated that they possess antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The incorporation of trifluoromethyl groups has been linked to increased potency against these pathogens .
  • Toxicological Assessments : Toxicity studies suggest that while lower doses may exhibit therapeutic effects without significant toxicity, higher doses could lead to adverse effects in animal models. This highlights the importance of dosage optimization for therapeutic applications.

Q & A

Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)quinoline-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted anilines with β-keto esters. For example, trifluoromethyl-substituted aniline derivatives react with methyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core. The trifluoromethyl group is introduced via electrophilic substitution or via pre-functionalized intermediates .
  • Key Steps :

Cyclization under reflux with catalysts (e.g., POCl₃).

Esterification using methyl chloroformate in the presence of bases like triethylamine.

  • Optimization : Adjusting solvent polarity (DMF or dichloromethane), temperature (80–120°C), and stoichiometric ratios improves yields. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C). The ester carbonyl appears at δ ~165 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.05) and fragmentation patterns.
  • IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for:
  • Kinase Inhibition : Modulating ATP-binding pockets in cancer targets .
  • Antimicrobial Agents : Disrupting bacterial membrane proteins via hydrophobic interactions .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 2 and 3 to optimize potency .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-F vs. C-CF₃) may arise from twinning or poor diffraction. Use:
  • SHELXL : For refining high-resolution data with anisotropic displacement parameters .
  • Mercury CSD : To compare packing motifs and validate hydrogen-bonding networks against the Cambridge Structural Database .
  • Example : A 2024 study resolved ambiguities by merging datasets from multiple crystals and applying twin-law corrections .

Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Low yields often stem from steric hindrance at the 2-trifluoromethyl position. Solutions include:
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 150°C vs. 24 hrs conventionally) .
  • Protecting Groups : Temporarily blocking the carboxylate ester with tert-butyl groups improves accessibility .
  • Catalytic Systems : Pd/Cu-mediated cross-coupling for C-N bond formation (e.g., Buchwald-Hartwig conditions) .

Q. How do computational methods enhance the interpretation of its biological activity?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Predict binding modes to enzymes like PI3Kδ (RMSD <2.0 Å) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Correlate electron-withdrawing effects of CF₃ with IC₅₀ values (R² >0.85 in kinase assays) .

Data Contradiction Analysis

Q. Why do biological assays report variable IC₅₀ values for this compound against the same target?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : Varying ATP concentrations (10–100 μM) in kinase assays alter competition dynamics .
  • Solubility Limits : Use of DMSO (>1% v/v) may partially denature proteins, affecting binding .
  • Table : Comparison of Reported IC₅₀ Values
StudyTargetIC₅₀ (nM)ConditionsReference
API3Kδ12 ± 310 μM ATP
BPI3Kδ45 ± 8100 μM ATP

Q. How to reconcile conflicting NMR data for the quinoline ring protons?

  • Methodological Answer : Signal splitting variations arise from dynamic proton exchange or paramagnetic impurities. Strategies:
  • Variable-Temperature NMR : Identify broadening due to exchange (e.g., coalescence at 60°C) .
  • Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to reduce solvent-induced shifts.
  • 2D-COSY : Resolve overlapping peaks (e.g., H-5 and H-6 coupling) .

Structural and Computational Tools

Q. Which software tools are recommended for modeling its interaction with biological targets?

  • Methodological Answer :
  • MOE : For homology modeling of protein-ligand complexes.
  • PyMOL : Visualize π-π stacking between the quinoline ring and tyrosine residues .
  • PLIP : Detect hydrogen bonds (e.g., ester carbonyl with Lys89 in PI3Kδ) .

Q. How to validate crystallographic data for polymorphic forms of this compound?

  • Methodological Answer :
    Use Mercury's Materials Module to compare packing similarity indices (<10% deviation). For example, a 2025 study identified two polymorphs with distinct melting points (Δmp = 15°C) via DSC and PXRD .

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